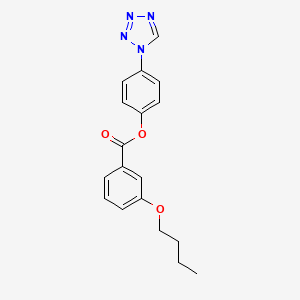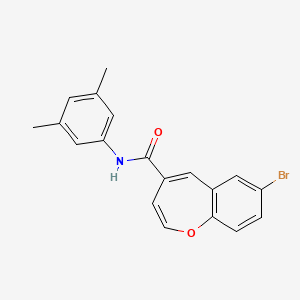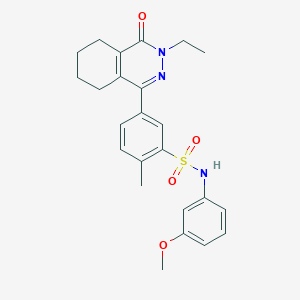
1-(1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol is a synthetic organic compound that features a benzimidazole ring and a dimethylphenoxy group. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using a suitable alkyl halide to introduce the propanol moiety.
Etherification: Finally, the hydroxyl group of the propanol is reacted with 3,5-dimethylphenol in the presence of a base to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzimidazole ring is known to interact with DNA and proteins, which could explain its potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: Lacks the dimethyl groups on the phenoxy ring.
1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol: Contains a single methyl group on the phenoxy ring.
1-(1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol: Contains dimethyl groups in different positions on the phenoxy ring.
Uniqueness
1-(1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-(benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-14(2)9-16(8-13)22-11-15(21)10-20-12-19-17-5-3-4-6-18(17)20/h3-9,12,15,21H,10-11H2,1-2H3 |
Clé InChI |
RURKTJYZLWLFRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(CN2C=NC3=CC=CC=C32)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11321072.png)
![2-(2,6-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11321091.png)
![methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11321101.png)
![4-(benzylsulfanyl)-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321109.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321116.png)

![propan-2-yl 2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B11321122.png)

![5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11321124.png)
![N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11321127.png)

![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11321141.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11321143.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11321147.png)
